Thulium(III) bromide xhydrate

Description

Overview of Lanthanide(III) Halides and their Hydrates in Contemporary Chemical Research

Lanthanide(III) halides and their hydrated forms are a significant class of inorganic compounds that garner considerable attention in modern chemical research. nih.goviucr.org These compounds, characterized by the general formula LnX₃·nH₂O (where Ln is a lanthanide, X is a halide, and n is the number of water molecules), serve as crucial precursors in the synthesis of a wide array of advanced materials. nih.goviucr.org Their partially filled 4f orbitals are a defining feature, influencing their unique chemical and physical properties, which in turn opens up a broad landscape for potential applications. nih.goviucr.org

The degree of hydration and the specific crystal structure of these hydrates are influenced by factors such as the size of the lanthanide ion (lanthanide contraction) and steric effects. nih.gov For instance, a comprehensive crystallographic study of lanthanide(III) chloride hydrates revealed that earlier, larger lanthanides tend to form dimeric complexes with seven water molecules, while the heavier, smaller lanthanides typically form monomeric units with six water molecules. nih.goviucr.orgnih.gov This structural variability across the series is a key area of investigation.

The study of these hydrates is essential for understanding fundamental concepts in coordination chemistry, such as periodic trends in ionic radii and coordination numbers. nih.govnih.gov High-quality crystallographic data, including refined hydrogen atom positions, provide a uniform and reliable basis for comparing the structural properties across the lanthanide series and correcting discrepancies in older literature. nih.govnih.goviucr.org

Significance of Thulium(III) in f-Element Chemistry and Materials Science

Thulium (Tm), a member of the lanthanide series with atomic number 69, holds a unique position in f-element chemistry and materials science. scienceinfo.comchemistrycool.com Like other lanthanides, its chemistry is dominated by the +3 oxidation state, readily forming compounds such as oxides and halides. scienceinfo.com The trivalent thulium ion (Tm³⁺) is particularly noted for its characteristic bright blue luminescence. scienceinfo.comwikipedia.org

This luminescent property is a cornerstone of its application in various technologies. Thulium is a critical dopant in solid-state lasers, such as holmium-chromium-thulium triple-doped yttrium aluminum garnet (Ho:Cr:Tm:YAG) lasers, which have applications in medicine, military technology, and meteorology. wikipedia.orgvedantu.com Thulium-doped materials are also utilized in the development of fiber lasers and amplifiers. samaterials.com

Furthermore, thulium's radioactive isotope, Thulium-169, when bombarded with neutrons, becomes a radiation source in portable X-ray devices. chemistrycool.com This application is particularly valuable in medical and dental diagnostics in remote locations due to the device's portability and lack of need for electricity. chemistrycool.com In materials science, thulium compounds, including the anhydrous form of thulium(III) bromide, serve as precursors for synthesizing various thulium-containing materials with specific optical and electronic properties. samaterials.comsamaterials.co.uk

Scope and Research Imperatives for Thulium(III) Bromide Xhydrate Systems

The specific study of this compound (TmBr₃·xH₂O) is driven by the need to understand its fundamental chemical and physical properties, which are foundational for its potential applications. As a hygroscopic, water-soluble crystalline solid, its hydrated nature is a key aspect of its chemistry. wikipedia.orgamericanelements.com

A primary research imperative is the precise determination of the crystal structure of its various hydrated forms. While extensive studies have been conducted on lanthanide chloride hydrates, detailed crystallographic data for the full series of bromide hydrates, including thulium, is less complete. nih.gov Elucidating the coordination environment of the Tm³⁺ ion, the number of coordinated and interstitial water molecules, and the hydrogen bonding networks is crucial for a comprehensive understanding of its solid-state behavior.

Further research is needed to explore its role as a precursor in the synthesis of novel thulium-based materials. samaterials.com This includes the preparation of anhydrous thulium bromide, which is used in the synthesis of other thulium compounds and in the creation of mercury-free discharge lamps. samaterials.comwikipedia.org A thorough characterization of the thermal decomposition pathway of this compound would provide valuable information for its use in these synthetic applications. The investigation into its potential as a catalyst in organic reactions also presents a promising avenue for future research. samaterials.com

Properties

Molecular Formula |

Br3H2OTm |

|---|---|

Molecular Weight |

426.66 g/mol |

IUPAC Name |

thulium(3+);tribromide;hydrate |

InChI |

InChI=1S/3BrH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

NWSCMZMWDFBQLO-UHFFFAOYSA-K |

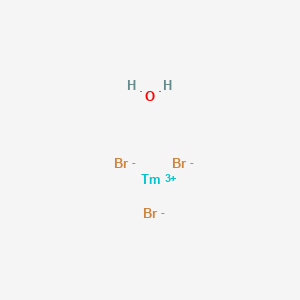

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Tm+3] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Purification Strategies

Preparation of Thulium(III) Bromide Precursors

The synthesis of well-defined thulium(III) bromide xhydrate necessitates the preparation of high-purity precursors, namely anhydrous thulium(III) bromide and its hydrated counterparts with a specific number of water molecules.

The preparation of anhydrous thulium(III) bromide is a critical first step, as the anhydrous salt serves as a primary starting material for controlled hydration and other reactions. Several methods have been developed for the synthesis of anhydrous rare earth halides, which can be adapted for thulium(III) bromide.

One common approach involves the reaction of thulium(III) oxide (Tm₂O₃) with a suitable brominating agent. A widely used method is the ammonium halide route , where thulium(III) oxide is heated with an excess of ammonium bromide (NH₄Br). The reaction proceeds through the formation of an intermediate ammonium thulium bromide complex, which upon further heating, decomposes to yield anhydrous thulium(III) bromide, ammonia, and water vapor. A significant excess of ammonium bromide is often used to drive the reaction to completion and to suppress the formation of thulium oxybromide (TmOBr), an undesirable byproduct. The general reaction can be represented as:

Tm₂O₃ + 6 NH₄Br → 2 TmBr₃ + 6 NH₃ + 3 H₂O

Another effective method for producing anhydrous rare earth bromides from their hydrated forms involves the use of dehydrating agents such as thionyl bromide (SOBr₂). In this process, the hydrated thulium(III) bromide is treated with an excess of thionyl bromide, which reacts with the water of hydration to form gaseous byproducts (SO₂ and HBr), leaving behind the anhydrous salt. This reaction is typically carried out under an inert atmosphere to prevent hydrolysis.

Direct synthesis from the elements, by reacting metallic thulium with bromine gas at elevated temperatures, can also yield anhydrous thulium(III) bromide. However, this method requires careful control of the reaction conditions due to the reactivity of the elements.

| Method | Reactants | Key Conditions | Advantages | Disadvantages |

| Ammonium Halide Route | Thulium(III) oxide, Ammonium bromide | High temperature, excess NH₄Br | Effective for oxides, suppresses oxyhalide formation | Requires removal of excess NH₄Br |

| Thionyl Bromide Dehydration | Hydrated Thulium(III) bromide, Thionyl bromide | Inert atmosphere, controlled temperature | Efficient dehydration of hydrates | Thionyl bromide is corrosive and requires careful handling |

| Direct Synthesis | Thulium metal, Bromine gas | Elevated temperature, controlled atmosphere | High purity product | Requires handling of reactive elemental bromine |

Once anhydrous thulium(III) bromide is obtained, specific hydrates (xhydrates) can be prepared through controlled hydration. This process is crucial for applications where the number of water molecules in the coordination sphere of the thulium ion is important.

A straightforward method for preparing hydrated crystals is the slow evaporation of an aqueous solution of thulium(III) bromide. By dissolving the anhydrous salt in water and allowing the solvent to evaporate slowly at a controlled temperature and humidity, crystals of a specific hydrate (B1144303), often the hexahydrate (TmBr₃·6H₂O), can be obtained.

For more precise control over the hydration state, anhydrous thulium(III) bromide can be exposed to a controlled humidity environment. By maintaining a constant water vapor pressure at a specific temperature, it is possible to achieve a specific degree of hydration. This can be accomplished using saturated salt solutions that maintain a known relative humidity in a closed system.

The stoichiometry of the resulting hydrate is dependent on the temperature and water vapor pressure. For many rare earth halides, the hexahydrate is a common and stable form under ambient conditions.

Dehydration Pathways and Mechanisms of Thulium(III) Bromide Hydrates

Understanding the dehydration process of thulium(III) bromide hydrates is essential for determining their thermal stability and for the preparation of the anhydrous salt without the formation of undesirable byproducts like oxybromides.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the dehydration of hydrated salts. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

Each dehydration step would be associated with an endothermic peak in the DTA curve, as energy is required to break the bonds between the water molecules and the thulium ion. The temperatures at which these dehydration steps occur provide information about the thermal stability of the different hydrates.

A critical challenge during the thermal dehydration of rare earth halides is the potential for hydrolysis, which leads to the formation of oxyhalides. This reaction can be represented as:

TmBr₃·nH₂O → TmOBr + 2 HBr + (n-1) H₂O

The presence of oxyhalides as impurities can be detrimental to the performance of the material in many applications.

The formation of oxybromides during the dehydration of thulium(III) bromide hydrates can be suppressed by carrying out the process in the presence of an ammonium halide, such as ammonium bromide (NH₄Br). google.com This method is an extension of the ammonium halide route used for the synthesis of the anhydrous salt from the oxide.

When a hydrated thulium(III) bromide is heated with ammonium bromide, the ammonium halide decomposes to produce ammonia (NH₃) and hydrogen bromide (HBr) gas. The presence of HBr in the atmosphere shifts the equilibrium of the hydrolysis reaction to the left, thereby preventing the formation of thulium oxybromide. The ammonium halide can be subsequently removed by sublimation at a higher temperature, leaving behind the pure anhydrous thulium(III) bromide.

This technique is particularly effective for producing high-purity anhydrous rare earth halides, as it addresses the common problem of hydrolysis encountered during simple thermal dehydration. google.com

Crystal Growth Techniques for Thulium(III) Bromide Xhydrates

The growth of single crystals of thulium(III) bromide xhydrates is important for fundamental studies of their physical and chemical properties, as well as for certain applications that require materials with a well-defined crystal structure.

For hydrated salts like this compound, crystal growth is typically achieved from an aqueous solution. Slow evaporation of a saturated solution at a constant temperature is a common and effective method. The quality and size of the crystals depend on factors such as the rate of evaporation, the purity of the starting material, and the absence of dust particles that can act as unwanted nucleation sites.

Another solution-based method is slow cooling of a saturated solution. By preparing a saturated solution at an elevated temperature and then slowly decreasing the temperature, the solubility of the salt decreases, leading to the crystallization of the hydrate. The rate of cooling is a critical parameter that influences the size and perfection of the resulting crystals.

For anhydrous thulium(III) bromide, which has a high melting point, melt-based crystal growth techniques such as the Bridgman-Stockbarger method could be employed. This technique involves melting the anhydrous salt in a sealed ampoule and then slowly lowering it through a temperature gradient to induce directional solidification and the growth of a single crystal. However, due to the hygroscopic nature of anhydrous thulium(III) bromide, this process must be carried out under a strictly controlled inert atmosphere or vacuum.

Solution-Based Crystal Growth Methods

The synthesis of this compound single crystals from aqueous solutions is a foundational method that leverages the compound's solubility. This approach typically involves the slow evaporation of a saturated solution or controlled cooling to induce crystallization. A common preparatory route involves dissolving Thulium(III) oxide in hydrobromic acid, followed by careful concentration of the resulting solution.

Another advanced solution-based technique is antisolvent crystallization. This method induces precipitation by introducing a second solvent in which Thulium(III) bromide is sparingly soluble. The addition of an antisolvent, such as ethanol, to an aqueous solution of Thulium(III) bromide reduces its solubility, leading to supersaturation and subsequent crystallization. mdpi.com The ratio of the antisolvent to the aqueous solution (O/A ratio) is a critical parameter that influences yield, particle size, and morphology. mdpi.com By carefully controlling factors like temperature, evaporation rate, and the use of seed crystals, it is possible to influence the size and quality of the resulting hydrated crystals.

Table 1: Parameters in Solution-Based Crystallization of Rare Earth Halides

| Method | Solvent System | Key Parameters | Typical Outcome |

|---|---|---|---|

| Slow Evaporation | Aqueous (e.g., H₂O) | Temperature, Evaporation Rate, Purity of Solutes | Large, well-defined single crystals |

| Controlled Cooling | Aqueous (e.g., H₂O) | Cooling Rate, Degree of Supersaturation | Uniform, medium-sized crystals |

| Antisolvent Crystallization | Aqueous/Organic (e.g., H₂O/Ethanol) | Antisolvent to Aqueous Ratio (O/A), Seed Loading, Addition Rate | Controlled particle size, potentially high yield mdpi.com |

Flux Growth and High-Temperature Crystallization

For obtaining high-quality anhydrous or low-hydrate crystals, flux growth is a superior high-temperature method. This technique involves dissolving Thulium(III) bromide in a molten salt, or "flux," which acts as a high-temperature solvent. frontiersin.orgnih.gov The mixture is held at a high temperature to ensure complete dissolution and homogenization, followed by a slow cooling process. As the temperature decreases, the solubility of Thulium(III) bromide in the flux reduces, leading to the nucleation and growth of crystals.

The choice of flux is critical and depends on its melting point, volatility, and reactivity with the target compound. frontiersin.org Alkali metal halides, such as cesium bromide or mixed alkali halides, are often suitable fluxes for growing rare-earth halide crystals. frontiersin.orgsc.edu This method allows for crystal growth at temperatures below the melting point of the target material, which can be advantageous for preventing decomposition or unwanted phase transitions. frontiersin.org The slow cooling rate is paramount for achieving large, high-quality single crystals.

Table 2: Comparison of High-Temperature Crystallization Methods

| Technique | Principle | Typical Temperature Range | Advantages | Flux Examples for Halides |

|---|---|---|---|---|

| Flux Growth | Dissolution in a molten salt solvent followed by slow cooling. frontiersin.org | 500 - 1200 °C | Yields high-quality single crystals, growth below melting point. frontiersin.org | Alkali Halides (e.g., KCl/NaCl), Mixed Alkali Halides. frontiersin.orgsc.edu |

| Direct Crystallization from Melt | Melting the compound and then slowly cooling it through its freezing point. | > 952 °C (Melting point of TmBr₃) wikipedia.orgvwr.com | Conceptually simple, can produce large crystals. | N/A (Self-flux) |

Advanced Purification and Crystallization Protocols

Separation and Isolation of Defined Hydration States

Thulium(III) bromide, like many other rare-earth halides, can form several stable hydrates (xhydrate). The specific number of water molecules (the hydration state) can significantly affect the material's properties. Isolating a single, defined hydration state is a crucial purification step. The similarity in chemical properties between adjacent lanthanide elements makes their separation difficult, a challenge that extends to separating different hydration states of a single compound. wikipedia.org

One primary method for this separation is controlled thermal dehydration . By carefully heating the hydrated salt under a vacuum or in a controlled atmosphere, water molecules can be systematically removed. osti.gov The process often occurs in distinct steps, corresponding to the formation of lower hydrates before reaching the anhydrous state. osti.gov Monitoring the mass loss via thermogravimetric analysis (TGA) allows for the identification of temperature ranges where specific hydrates are stable, enabling their isolation.

Fractional crystallization can also be employed. Different hydrates of the same salt often exhibit slight differences in solubility at a given temperature. By carefully controlling the concentration and temperature of a solution, it is possible to selectively crystallize a specific hydrate.

Table 3: Dehydration Behavior of Lanthanide Bromide Hydrates

| Hydrate Transition | Typical Temperature Range (°C) | Controlling Factor | Notes |

|---|---|---|---|

| Higher Hydrate → Lower Hydrate | 40 - 120 °C | Vacuum, Temperature Ramp Rate | Intermediate hydrates can be isolated. osti.gov |

| Lower Hydrate → Anhydrous Salt | 120 - 300 °C | Vacuum, Inert Atmosphere | Incomplete dehydration can lead to oxybromide formation. osti.gov |

Impurity Removal Techniques for High-Purity Thulium(III) Bromide Xhydrates

Achieving high purity is essential, and this requires the removal of various impurities, most notably other rare-earth elements (REEs) which are chemically very similar. Other common impurities can include iron, aluminum, calcium, and magnesium. researchgate.netx-mol.com

Ion exchange chromatography is a powerful technique for separating individual lanthanides. quora.com In this process, a solution containing a mixture of rare-earth ions is passed through a column packed with a suitable resin. The lanthanide ions bind to the resin with slightly different affinities due to the decrease in ionic radius across the series (lanthanide contraction). quora.com By washing the column with a complexing agent, the ions can be selectively eluted and collected separately, achieving excellent separation.

Solvent extraction is another widely used industrial method. It relies on the differential partitioning of rare-earth ions between an aqueous phase and an immiscible organic phase containing a specific extractant. researchgate.netyoutube.com By optimizing parameters such as pH and extractant concentration, specific REEs can be selectively transferred to the organic phase, leaving others behind.

Selective precipitation is effective for removing non-REE impurities. By carefully adjusting the pH of the solution, many common metal impurities can be removed. researchgate.netx-mol.com For instance, increasing the pH will cause the precipitation of hydroxides like iron(III) hydroxide (B78521) and aluminum hydroxide at pH values lower than that required to precipitate thulium hydroxide, thus effectively removing them from the solution. researchgate.net

Table 4: Impurity Removal Techniques for Rare Earth Solutions

| Technique | Target Impurities | Principle of Separation | Reference Example |

|---|---|---|---|

| Ion Exchange Chromatography | Other Rare Earth Elements (e.g., Yb, Er) | Differential binding affinity to a resin based on ionic radius. quora.com | Separation of adjacent lanthanides using a cation exchange resin like Dowex 50. researchgate.netiranjournals.ir |

| Solvent Extraction | Other REEs, Thorium, Uranium | Selective partitioning between aqueous and organic phases. researchgate.netyoutube.com | Use of extractants like Cyanex 572 to separate heavy and light REEs. researchgate.netyoutube.com |

| Selective Precipitation | Fe, Al, Th, U | Differential solubility of hydroxides or other salts at specific pH values. researchgate.netx-mol.com | Precipitation of Fe(OH)₃ by raising the solution pH to ~3.5-5.0 before REE precipitation. researchgate.netresearchgate.net |

Iii. Structural Elucidation and Crystallographic Analysis of Thulium Iii Bromide Xhydrate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic-level structure of a crystalline material. carleton.eduexcillum.com This technique involves directing a beam of monochromatic X-rays onto a single crystal and measuring the positions and intensities of the diffracted beams. carleton.edu The resulting diffraction pattern is unique to the crystal's internal structure and allows for the precise calculation of unit cell dimensions, bond lengths, bond angles, and the specific coordinates of each atom within the lattice. carleton.edursc.org

A primary outcome of SC-XRD analysis on a hydrated salt is the unambiguous determination of its hydration number, represented by 'x' in the formula TmBr₃·xH₂O. The diffraction data reveals the exact number of water molecules (water of crystallization) that are structurally bound to the thulium ion or reside within the crystal lattice.

The analysis further elucidates the coordination environment of the Thulium(III) ion. The Tm³⁺ ion acts as a Lewis acid, coordinating with bromide ions and the oxygen atoms of the water molecules, which act as Lewis bases. The geometric arrangement of these coordinated atoms around the central Tm³⁺ ion defines its coordination polyhedron. For lanthanide ions, high coordination numbers (typically 7 to 9) are common. In hydrated bromide systems, the coordination sphere is often occupied by a combination of water molecules and bromide ions, leading to complex polyhedra such as a capped trigonal prism or a tricapped trigonal prism.

Table 1: Representative Coordination Environment Data for a Lanthanide Bromide Hydrate (B1144303) System This table presents hypothetical data based on typical findings for lanthanide complexes to illustrate the type of information obtained from SC-XRD.

| Parameter | Value | Description |

| Central Ion | Tm³⁺ | The thulium cation at the center of the polyhedron. |

| Hydration Number (x) | 7 | The number of water molecules per formula unit determined to be present in the crystal structure. |

| Coordination Number | 8 | The total number of atoms directly bonded to the central Tm³⁺ ion. |

| Coordinated Ligands | 6 x H₂O, 2 x Br⁻ | The specific ions and molecules forming the primary coordination sphere. |

| Coordination Polyhedron | Distorted Square Antiprism | The geometric shape formed by the coordinated ligands around the central ion. |

| Average Tm-O Bond Length | 2.35 Å | The average distance from the thulium ion to the oxygen atoms of the coordinated water molecules. |

| Average Tm-Br Bond Length | 2.90 Å | The average distance from the thulium ion to the coordinated bromide ions. |

Beyond the primary coordination sphere, SC-XRD allows for a detailed analysis of the intermolecular forces that dictate the crystal packing. chemrxiv.org In Thulium(III) bromide xhydrate, hydrogen bonding is a dominant interaction. nih.gov The coordinated water molecules act as hydrogen bond donors, forming linkages with bromide ions and adjacent water molecules, which serve as acceptors. nih.gov

Powder X-ray Diffraction Analysis

When suitable single crystals are unavailable, powder X-ray diffraction (PXRD) is an essential technique for structural analysis. This method uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a fingerprint for the crystalline phase. researchgate.net

PXRD is highly effective for identifying crystalline phases by comparing the experimental diffraction pattern to databases of known materials. For this compound, this technique can confirm the formation of the desired compound and detect the presence of any impurities or different hydrated forms (polymorphs or pseudopolymorphs). Each distinct crystalline phase will produce a unique diffraction pattern, allowing for its unambiguous identification. researchgate.net

While PXRD data is less detailed than SC-XRD data, significant structural information can be extracted through computational methods like Rietveld refinement. researchgate.netmdpi.com This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By adjusting parameters such as lattice dimensions, atomic positions, and peak shape factors, the refinement process minimizes the difference between the observed and calculated patterns. researchgate.net A successful Rietveld refinement can yield precise lattice parameters and provide valuable, though often less precise, information on bond lengths and angles for polycrystalline samples. researchgate.net

Table 2: Example Output of a Rietveld Refinement for a Polycrystalline Sample This table shows typical parameters and goodness-of-fit indicators obtained from a Rietveld refinement of powder diffraction data.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |

| Space Group | P2₁/c | The symmetry group describing the arrangement of atoms in the crystal. |

| Lattice Parameter a | 9.852(1) Å | The length of the 'a' axis of the unit cell. |

| Lattice Parameter b | 7.641(1) Å | The length of the 'b' axis of the unit cell. |

| Lattice Parameter c | 10.115(2) Å | The length of the 'c' axis of the unit cell. |

| Angle β | 98.54(1)° | The angle between the 'a' and 'c' axes. |

| Unit Cell Volume | 753.6(2) ų | The total volume of the unit cell. |

| Rwp (Weighted Profile) | 7.5% | A goodness-of-fit index indicating how well the calculated pattern fits the data. |

| Rexp (Expected Profile) | 5.1% | The best possible Rwp value based on the statistical quality of the data. |

| Goodness of Fit (χ²) | 1.47 | The ratio of Rwp to Rexp; a value close to 1 indicates a good refinement. |

Structural Phase Transitions in this compound Systems

Hydrated crystalline systems can undergo structural phase transitions when subjected to changes in temperature or pressure. nih.gov These transitions involve a change from one solid-state phase to another, often accompanied by a change in crystal symmetry, unit cell dimensions, and physical properties. nih.gov

For this compound, temperature-induced phase transitions are commonly associated with dehydration. As the temperature increases, the compound may lose its water molecules in one or more steps, leading to the formation of lower hydrates or the anhydrous form, each with a distinct crystal structure. Pressure can also induce phase transitions, forcing the atoms into more compact arrangements. nih.gov

Both single-crystal and powder X-ray diffraction are crucial for studying these phenomena. By performing diffraction experiments at various temperatures or pressures, it is possible to identify the transition points and determine the crystal structures of the different phases, providing a comprehensive understanding of the material's structural behavior under non-ambient conditions. nih.gov

Temperature-Induced Phase Transitions

While it is known that heating hydrated metal salts typically leads to dehydration, often in a stepwise manner, the specific temperatures at which thulium(III) bromide hexahydrate loses its water molecules and whether it undergoes any polymorphic transformations before or after dehydration have not been experimentally determined and reported.

Pressure-Induced Structural Changes

Similar to the lack of temperature-dependent studies, there is no specific research available on the pressure-induced structural changes of this compound. High-pressure crystallography is a powerful tool for investigating the compressibility of crystal lattices and for inducing phase transitions to denser, more compact structures. Such studies provide insight into the fundamental nature of chemical bonding and the structural stability of materials.

For the broader class of lanthanide compounds, pressure can induce significant changes in coordination and crystal structure. However, dedicated high-pressure X-ray or neutron diffraction studies on this compound have not been reported in the scientific literature. Consequently, data regarding its equation of state, bulk modulus, and any potential pressure-induced phase transitions are currently unavailable.

Investigating Structural Diversity in Lanthanide Bromide Hydrate Series

Comparative crystallographic studies across the lanthanide series provide valuable insights into the effects of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. Research by Brown, Fletcher, and Holah in 1968 demonstrated that the heavier lanthanide tribromide hexahydrates, from gadolinium to lutetium, are isostructural. rsc.org This includes thulium(III) bromide hexahydrate. These compounds crystallize in the monoclinic system with the space group P2/n. rsc.org

Below is a data table of the unit cell dimensions for the isostructural series of lanthanide(III) bromide hexahydrates, as reported by Brown, Fletcher, and Holah (1968).

| Compound | a (Å) | b (Å) | c (Å) | β (°) |

| Gadolinium(III) Bromide Hexahydrate | 10.04 | 6.78 | 8.18 | 93.55 |

| Terbium(III) Bromide Hexahydrate | 10.01 | 6.76 | 8.16 | 93.58 |

| Dysprosium(III) Bromide Hexahydrate | 9.99 | 6.73 | 8.14 | 93.60 |

| Holmium(III) Bromide Hexahydrate | 9.97 | 6.71 | 8.12 | 93.65 |

| Erbium(III) Bromide Hexahydrate | 9.95 | 6.69 | 8.10 | 93.68 |

| Thulium(III) Bromide Hexahydrate | 9.93 | 6.67 | 8.08 | 93.70 |

| Ytterbium(III) Bromide Hexahydrate | 9.90 | 6.64 | 8.06 | 93.75 |

| Lutetium(III) Bromide Hexahydrate | 9.88 | 6.62 | 8.04 | 93.80 |

Iv. Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations within a compound, providing insight into its structure, the nature of its chemical bonds, and the presence of specific functional groups, such as water of hydration.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of molecules. In the context of Thulium(III) bromide xhydrate, the primary focus of FTIR is the characterization of the water molecules of hydration. The spectra of hydrated salts typically exhibit distinct absorption bands corresponding to the vibrational modes of water.

O-H Stretching: A broad and strong absorption band is generally observed in the region of 3000-3600 cm⁻¹. This band arises from the symmetric and asymmetric stretching vibrations of the O-H bonds within the water molecules. The broadening of this peak is a characteristic result of extensive hydrogen bonding between the water molecules themselves and between the water molecules and the bromide ions.

H-O-H Bending: A sharp, medium-intensity peak, often referred to as the scissoring mode, is typically found around 1600-1630 cm⁻¹. This absorption is due to the bending vibration of the H-O-H angle in the coordinated water molecules.

The precise positions and shapes of these bands can provide information about the coordination environment of the water molecules and the strength of the hydrogen bonding network within the crystal lattice.

Raman spectroscopy is complementary to FTIR and is particularly effective for studying the low-frequency vibrations of the crystal lattice, such as those involving the heavy thulium and bromide ions. These lattice modes are typically found in the far-infrared region of the spectrum (below 400 cm⁻¹).

The Raman spectrum of a crystalline solid like this compound would be expected to show sharp peaks corresponding to the Tm-Br stretching and bending vibrations. The frequencies of these modes are dependent on the strength of the Tm-Br bond and the coordination geometry around the thulium(III) ion. Analysis of these peaks can yield information about the crystal structure and the nature of the ionic bonding between the thulium cation and the bromide anions. While molecular bromine (Br₂) and tribromide (Br₃⁻) show Raman signals around 320 cm⁻¹ and 160 cm⁻¹, respectively, the monoatomic bromide ion (Br⁻) in the salt does not produce a characteristic signal on its own; instead, its presence is inferred from the lattice modes involving the Tm³⁺ ion researchgate.net.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within the thulium(III) ion. These studies are fundamental to understanding the luminescence and optical properties of the compound.

The Thulium(III) ion (Tm³⁺) is known for its complex energy level structure, which gives rise to multiple emissive states. nih.govrsc.orgresearchgate.netmanchester.ac.uk Studies on thulium salts and complexes have shown that they can be emissive from three principal states in the excited state manifold: ¹D₂, ¹G₄, and ³H₄. nih.govrsc.orgresearchgate.net

Upon excitation, for instance with UV light, the ¹D₂ state can be populated. This state can then relax via two pathways:

Direct Luminescence: Radiative transitions from the ¹D₂ state to lower energy levels produce emission in the visible spectrum. researchgate.net

Energy Transfer: Non-radiative energy transfer can occur from the ¹D₂ state to populate the lower-energy ¹G₄ and ³H₄ emissive states, which in turn produce their own characteristic luminescence. nih.govrsc.orgresearchgate.net

Upconversion is a significant phenomenon observed in thulium(III) compounds. This process involves the absorption of two or more lower-energy photons (typically in the near-infrared) to generate the emission of a single higher-energy photon (in the visible or UV range). Mechanisms for upconversion in thulium species include sequential single-photon absorption and relaxation processes within the thulium excited state manifold. nih.govrsc.orgresearchgate.net For example, analysis of the upconverted 480 nm luminescence (¹G₄ → ³H₆) has shown contributions from two-photon absorption and competitive excited-state absorption (ESA) processes. researchgate.net

The table below summarizes key electronic transitions observed in Thulium(III) species.

| Transition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Process |

| ¹D₂ → ³F₄ | ~360 | ~452 | Luminescence |

| ¹D₂ → ³H₅ | ~360 | ~529 | Luminescence researchgate.net |

| ¹D₂ → ³H₄ | ~360 | ~622 | Luminescence researchgate.net |

| ¹G₄ → ³H₆ | ~465 or via upconversion | ~479-480 | Luminescence / Upconversion researchgate.net |

| ¹G₄ ← ³H₆ (Two-Photon) | ~950 | 480 | Upconversion researchgate.net |

This table is interactive. Data is compiled from studies on various Thulium(III) species in solution.

Energy transfer is a critical process that governs the efficiency of luminescence and upconversion in lanthanide compounds. In Thulium(III) complexes, several energy transfer mechanisms can occur:

Intramolecular Energy Transfer: In complexes with organic ligands, the ligand can act as an "antenna." It absorbs incident light, transitions to an excited singlet state, undergoes intersystem crossing to a triplet state, and then transfers this energy to the thulium(III) ion, populating its emissive levels. The efficiency of this process depends on the energy gap between the ligand's triplet state and the accepting energy level of the Tm³⁺ ion. nih.govresearchgate.net

Cross-Relaxation: This is an ion-ion interaction where an excited Tm³⁺ ion transfers part of its energy to a neighboring ground-state Tm³⁺ ion, resulting in both ions ending up in intermediate excited states. This process is highly dependent on the concentration of thulium ions and is a key mechanism in optimizing the efficiency of certain laser transitions. researchgate.net

Back Energy Transfer: If the energy gap between the ligand's triplet state and the emissive state of the Tm³⁺ ion is small, energy can be transferred back from the excited ion to the ligand. researchgate.net This process is often temperature-dependent and can lead to thermal quenching of the luminescence. researchgate.net

The primary mechanisms for energy transfer are often dipole-dipole interactions for quenching fluorescent states and exchange interactions for quenching triplet states. osti.gov

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are used to probe the magnetic environments of nuclei and unpaired electrons, respectively. The Thulium(III) ion possesses a 4f¹² electron configuration, resulting in unpaired electrons and making it paramagnetic.

This paramagnetism has a profound effect on magnetic resonance measurements. In NMR spectroscopy, the presence of the paramagnetic Tm³⁺ ion would cause large shifts (known as paramagnetic or lanthanide-induced shifts) and significant line broadening in the spectra of nearby nuclei, such as the protons of the water of hydration. While this makes direct observation of sharp, well-resolved spectra challenging, these effects can be exploited to gain structural information about the complex in solution.

EPR spectroscopy is a direct method for studying paramagnetic centers. However, for many lanthanide ions, including Tm³⁺, rapid spin-lattice relaxation processes often require measurements to be performed at very low (liquid helium) temperatures to observe a detectable EPR signal. Specific EPR or NMR studies on solid this compound are not widely reported, but such investigations could, in principle, provide detailed information on the local symmetry of the thulium ion site and the magnetic interactions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For paramagnetic compounds like those of Thulium(III), the technique is particularly insightful, though more complex than for their diamagnetic counterparts. The presence of the paramagnetic Tm³⁺ ion, with its unpaired f-electrons, leads to significant changes in the NMR spectra of surrounding nuclei, such as the protons of coordinated water molecules.

These effects primarily manifest as large chemical shift changes, known as Lanthanide-Induced Shifts (LIS). The LIS can be separated into two components: the through-bond contact shift and the through-space pseudocontact shift. The pseudocontact shift is highly dependent on the geometry of the complex and the anisotropy of its magnetic susceptibility, making it a valuable probe for determining the solution-state structure. core.ac.ukacs.org

Table 1: Representative ¹H NMR Paramagnetic Shifts for Water Coordinated to a Lanthanide Ion This table illustrates the type of data obtained from such studies; values are conceptual for the hydrated Thulium(III) ion.

| Nucleus | Coordinated Water Protons (Conceptual Shift) | Bulk Water Protons (Reference) |

| ¹H | +20 to +50 ppm | ~4.7 ppm (in D₂O) |

Nuclear Quadrupole Resonance (NQR) for Local Structural Probes

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects the interaction between the electric quadrupole moment of a nucleus and the local electric field gradient (EFG) at its position. wikipedia.org This method is highly sensitive to the local electronic environment and symmetry around a nucleus with a nuclear spin quantum number I ≥ 1. researchgate.net Unlike NMR, NQR does not require an external magnetic field, earning it the name "zero-field NMR". wikipedia.org

For a solid sample of this compound, the bromine isotopes, ⁷⁹Br and ⁸¹Br (both with I = 3/2), are NQR-active nuclei. The NQR frequencies are directly proportional to the nuclear quadrupole coupling constant (NQCC), which is a product of the nuclear quadrupole moment and the EFG. illinois.edu The EFG is determined by the distribution of electron density from bonding and surrounding ions.

An NQR study of solid this compound could provide valuable structural information:

Crystallographic Inequivalence: The number of distinct NQR signals corresponds directly to the number of crystallographically inequivalent bromide ion sites in the unit cell. researchgate.netillinois.edu For instance, if the bromide ions occupy two different types of lattice positions with different local symmetries, two distinct NQR frequencies would be observed for each isotope.

Phase Transitions: NQR is exceptionally sensitive to phase transitions. A change in crystal structure with temperature often leads to an abrupt change in the NQR spectrum, signaling a modification in the local environment of the bromide ions. illinois.edu

Bonding Information: The magnitude of the NQR frequency can be correlated with the nature of the chemical bonding, providing insights into the ionic or covalent character of the Tm-Br interactions within the hydrated crystal lattice.

While specific NQR data for this compound is not documented in the literature, the technique remains a potent potential tool for probing its local solid-state structure.

Advanced X-ray Spectroscopy (e.g., EXAFS, XANES) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure around a specific atom. spectroscopyeurope.comkyoto-u.ac.jp It can be applied to materials in any state, including crystalline solids and aqueous solutions. spectroscopyeurope.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). spectroscopyeurope.comkyoto-u.ac.jp

XANES: This region is sensitive to the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom. stolichem.com

EXAFS: This region provides quantitative information about the local structure, including the coordination number (CN), interatomic distances (bond lengths), and the degree of local disorder (Debye-Waller factor) for the first few coordination shells around the absorbing atom. kyoto-u.ac.jpstolichem.com

For this compound, XAS measurements at the Thulium L₃-edge would probe the immediate coordination environment of the Tm³⁺ ion. EXAFS studies performed on aqueous solutions of various lanthanide(III) salts, including those of the heavier lanthanides, have been crucial in determining their hydration structure. nih.govosti.gov These studies consistently show that for the heavier lanthanide ions from Holmium to Lutetium, including Thulium, the primary hydration sphere in aqueous solution consists of eight or a non-integer number between eight and nine water molecules, indicating an equilibrium between different coordination numbers. nih.gov The mean Tm–O bond distances can be precisely determined from the EXAFS data. This information is critical for understanding the behavior of the [Tm(H₂O)ₙ]³⁺ cation that would exist when this compound is dissolved in water.

Table 2: Typical Coordination Parameters for Hydrated Heavy Lanthanide(III) Ions from EXAFS Data Data derived from studies on various hydrated heavy lanthanide salts, representative of what would be expected for the hydrated Thulium(III) ion.

| Ion | Coordination Number (CN) | M-O Bond Distance (Å) |

| Ho³⁺ | ~8.9 | ~2.41 |

| Er³⁺ | ~8.6 | ~2.38 |

| Tm³⁺ | ~8.4 | ~2.36 |

| Lu³⁺ | ~8.2 | ~2.34 |

V. Coordination Chemistry and Solution Behavior of Thulium Iii Bromide Xhydrate

Solvation Dynamics and Coordination Number Variability

When Thulium(III) bromide xhydrate dissolves, the Tm³⁺ and Br⁻ ions are solvated by solvent molecules. The water of hydration plays a direct role in the initial coordination sphere of the thulium ion. The dynamics of this solvation process and the resulting coordination environment are highly dependent on the nature of the solvent.

The solvent environment significantly dictates the coordination number and geometry of the solvated Tm³⁺ ion. alfa-chemistry.com In aqueous solutions, water molecules are the primary ligands, forming aquated thulium(III) ions, often represented as [Tm(H₂O)ₙ]³⁺, where 'n' is the coordination number. This number is not fixed and can vary depending on factors like temperature and the presence of other coordinating species. pilgaardelements.com For lanthanide ions, coordination numbers of 8 and 9 are common in aqueous solutions. nih.gov

The coordination number can change with the solvent. nih.gov For instance, in solvents with different steric bulk or donor strengths, the number of solvent molecules that can pack around the Tm³⁺ ion may be altered. This variability is a hallmark of lanthanide chemistry, stemming from the large size and the electrostatic, non-directional bonding of the Ln³⁺ ions. libretexts.org

Table 1: Typical Coordination Geometries for Thulium(III)

| Coordination Number | Typical Geometry | Notes |

| 6 | Octahedral | Less common for Tm³⁺ due to its large ionic radius. alfa-chemistry.com |

| 8 | Dodecahedral, Square Antiprismatic | Frequently observed geometries for lanthanide complexes. alfa-chemistry.com |

| 9 | Tricapped Trigonal Prismatic, Capped Square Antiprismatic | A common coordination number for aquated lanthanide ions. nih.govwikipedia.org |

In a solution of Thulium(III) bromide, the interactions between the solvated Tm³⁺ cation and the bromide anions can be categorized into inner-sphere and outer-sphere complexes.

Inner-Sphere Complexes: An inner-sphere complex is formed when the bromide anion directly displaces a solvent molecule (like water) from the primary coordination shell and forms a direct bond with the Tm³⁺ ion. wikipedia.org In this arrangement, there are no solvent molecules between the cation and the anion. The formation of such complexes is dependent on the relative affinity of the Tm³⁺ ion for the bromide ion versus the solvent molecule.

Outer-Sphere Complexes: An outer-sphere complex involves the electrostatic interaction between the fully solvated [Tm(solvent)ₙ]³⁺ cation and the solvated bromide anion. davuniversity.org In this case, the primary coordination shell of the thulium ion remains intact, and the ions are separated by at least one layer of solvent molecules.

The equilibrium between inner-sphere and outer-sphere complexes is influenced by factors such as ionic concentration and the nature of the solvent. In dilute aqueous solutions, the Tm³⁺ ion is likely to exist primarily as a fully aquated ion with bromide in the outer sphere. At higher concentrations, the formation of inner-sphere bromo-complexes becomes more favorable.

Formation of Coordination Complexes with Diverse Ligands

Thulium(III) bromide serves as a valuable precursor for the synthesis of a wide array of coordination complexes. wikipedia.org The trivalent thulium ion readily reacts with various ligands containing donor atoms like oxygen, nitrogen, and sulfur to form stable complexes. alfa-chemistry.compilgaardelements.com The formation of these complexes is driven by the electrostatic attraction between the positively charged Tm³⁺ ion and the electron-rich donor atoms of the ligands.

A ligand adduct is a compound formed by the direct attachment of a ligand to a central metal ion. The synthesis of Thulium(III) bromide-ligand adducts involves reacting the salt with the desired ligand in a suitable solvent. The resulting complexes are then isolated and characterized to determine their structure and properties.

Common characterization techniques include:

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination number, and geometry of the complex. mdpi.com

Spectroscopic Methods: Techniques such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the coordination of the ligand to the metal ion. For instance, changes in the vibrational frequencies of a ligand upon coordination can be observed using IR spectroscopy. mdpi.com

Elemental Analysis: Determines the elemental composition of the newly synthesized complex, confirming its stoichiometry. mdpi.com

The stability of thulium(III) complexes can be significantly enhanced through the use of chelating and macrocyclic ligands.

Chelation: Chelating ligands are multidentate, meaning they can bind to a central metal ion through two or more donor atoms simultaneously, forming a ring-like structure called a chelate. libretexts.org This "chelate effect" results in a complex that is thermodynamically more stable than a comparable complex formed with monodentate ligands. libretexts.orglibretexts.org The increase in stability is primarily due to a favorable entropy change upon complexation. libretexts.org Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent known to form highly stable complexes with lanthanide ions. libretexts.org

Macrocyclic Ligand Interactions: The "macrocyclic effect" provides an additional layer of stability beyond the chelate effect. libretexts.orgscribd.com Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms. Because the ligand is pre-organized for binding, there is a smaller entropic penalty upon complexation, leading to exceptionally stable complexes. libretexts.org This pre-organization minimizes the conformational changes required for the ligand to wrap around the metal ion, enhancing the stability of the resulting complex. libretexts.orgnih.gov

Solution-Phase Equilibrium and Complex Stability Studies

The formation of a complex between a metal ion (M) and a ligand (L) in solution is a reversible process characterized by an equilibrium constant, often referred to as the stability or formation constant (K). For a simple 1:1 complex, the reaction is:

M + L ⇌ ML

The stability constant, K₁, is given by:

K₁ = [ML] / ([M][L])

Higher values of K indicate a greater concentration of the complex at equilibrium and thus a more stable complex. For lanthanide ions like Thulium(III), complexation often occurs in a stepwise manner, with multiple ligands binding sequentially, each with its own stepwise stability constant (K₁, K₂, etc.). These constants are often expressed on a logarithmic scale (log K). derpharmachemica.com

Studies on the stability of Thulium(III) complexes are crucial for understanding their behavior in solution. Experimental methods like potentiometric titration, spectrophotometry, and calorimetry are used to determine these stability constants. The data obtained provides insight into the strength of the metal-ligand interaction and allows for comparison of the stability of complexes with different ligands. derpharmachemica.com

Table 2: Representative Stepwise Stability Constants (log K) for Lanthanide(III)-Ligand Complexes

| Metal Ion | Ligand | log K₁ | log K₂ | Solvent System |

| Pr(III) | L¹ | 7.90 | 6.70 | 70% Dioxane-water |

| Nd(III) | L¹ | 8.10 | 6.85 | 70% Dioxane-water |

| Sm(III) | L¹ | 8.35 | 7.05 | 70% Dioxane-water |

| Tm(III) | L¹ | (similar trend expected) | (similar trend expected) | 70% Dioxane-water |

Data is illustrative of typical lanthanide complex stability trends. L¹ refers to 2-Mercapto-4-(4'-Aminophenyl)-6-(2'-Hydroxy-5'-Bromophenyl)Pyrimidine. Data adapted from Der Pharma Chemica, 2011, 3 (6):382-389. derpharmachemica.com

The stability of lanthanide complexes generally increases across the series from lanthanum to lutetium due to the lanthanide contraction, which leads to a decrease in ionic radius and an increase in charge density. libretexts.org

Hydrolysis and Speciation in Aqueous and Non-Aqueous Solutions

The behavior of this compound in solution is dictated by the coordination chemistry of the Thulium(III) ion (Tm³⁺), which is significantly influenced by the nature of the solvent. In aqueous solutions, the dominant processes are hydration and subsequent hydrolysis, leading to a variety of pH-dependent species. In non-aqueous solvents, the speciation is governed by the solvation power of the solvent and the potential for the bromide counter-ion to coordinate with the metal center.

Hydrolysis in Aqueous Solutions

Upon dissolution in water, this compound dissociates to form the hydrated thulium ion, [Tm(H₂O)ₙ]³⁺, where 'n' is the coordination number, typically 8 or 9 for heavier lanthanides like thulium. This aqua ion is acidic and undergoes hydrolysis, a process where coordinated water molecules act as Brønsted acids, donating a proton to the bulk solvent. This results in the formation of a series of hydroxo complexes. The extent of hydrolysis is primarily a function of the solution's pH.

The stepwise hydrolysis of the Tm³⁺ aqua ion can be represented by the following equilibria:

[Tm(H₂O)ₙ]³⁺ + H₂O ⇌ [Tm(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

[Tm(OH)(H₂O)ₙ₋₁]²⁺ + H₂O ⇌ [Tm(OH)₂(H₂O)ₙ₋₂]⁺ + H₃O⁺

[Tm(OH)₂(H₂O)ₙ₋₂]⁺ + H₂O ⇌ Tm(OH)₃(H₂O)ₙ₋₃(s) + H₃O⁺

As the pH of the solution increases, the equilibrium shifts towards the formation of these hydroxo species. Initially, the mononuclear species [Tm(OH)]²⁺ is formed. With a further increase in pH, polynuclear species and eventually the insoluble hydroxide (B78521), Thulium(III) hydroxide (Tm(OH)₃), will precipitate.

Detailed research has established the equilibrium constants for these hydrolysis reactions. These constants are crucial for predicting the speciation of Thulium(III) at a given pH.

| Equilibrium Reaction | log K | Reference |

|---|---|---|

| Tm³⁺ + H₂O ⇌ TmOH²⁺ + H⁺ | -7.34 ± 0.09 | gla.ac.uk |

| 2Tm³⁺ + 2H₂O ⇌ Tm₂(OH)₂⁴⁺ + 2H⁺ | -13.2 ± 0.2 | gla.ac.uk |

| 3Tm³⁺ + 5H₂O ⇌ Tm₃(OH)₅⁴⁺ + 5H⁺ | -30.5 ± 0.3 | gla.ac.uk |

| Tm(OH)₃(s) + 3H⁺ ⇌ Tm³⁺ + 3H₂O | 15.56 ± 0.40 | gla.ac.uk |

The speciation of Thulium(III) in aqueous solution is highly dependent on its concentration and the pH. At low concentrations (e.g., 1 µM), the dominant species at acidic to neutral pH is the free hydrated ion, Tm³⁺(aq). As the pH rises above 7, the concentration of [Tm(OH)]²⁺ increases. In more concentrated solutions (e.g., 1 mM), polynuclear species such as [Tm₂(OH)₂]⁴⁺ can become significant at moderately acidic pH values before the precipitation of Tm(OH)₃. gla.ac.uk

| Stepwise Reaction | log K | Reference |

|---|---|---|

| Tm³⁺ + OH⁻ ⇌ Tm(OH)²⁺ | 8.58 | acs.org |

Speciation in Non-Aqueous Solutions

The speciation of Thulium(III) bromide in non-aqueous solvents is markedly different from that in water and is highly dependent on the solvent's properties, such as its dielectric constant, donor number, and steric bulk. In these environments, the water molecules of the hydration shell are replaced by solvent molecules, leading to the formation of solvated species.

The nature of the interaction between the Tm³⁺ ion and the bromide ions is a key aspect of speciation in non-aqueous media. The equilibrium between different types of ion pairs is influenced by the solvent:

Solvent-Separated Ion Pairs (SSIP): In solvents with high dielectric constants and strong solvating abilities (e.g., dimethyl sulfoxide, DMSO), the Tm³⁺ and Br⁻ ions are likely to exist as separate, fully solvated entities. The solvent molecules form distinct coordination shells around both the cation and the anion.

Solvent-Shared Ion Pairs (SShIP): In this arrangement, the cation and anion are in close proximity and share a common solvation shell.

Contact Ion Pairs (CIP): In solvents that are weaker donors or have lower dielectric constants (e.g., acetonitrile (B52724), alcohols), there is a higher probability of forming contact ion pairs, where one or more bromide ions are directly coordinated to the Tm³⁺ ion, displacing solvent molecules from the inner coordination sphere. This results in the formation of neutral or anionic bromido complexes, such as [TmBr(solvent)ₓ]²⁺, [TmBr₂(solvent)ᵧ]⁺, or [TmBr₄]⁻.

For instance, in a solvent like acetonitrile (CH₃CN) , which is a relatively weak Lewis base, the formation of contact ion pairs is more probable. The coordination of the bromide ions to the thulium center can be facilitated, leading to species where the bromide is part of the inner coordination sphere. Studies on other lanthanide halides in acetonitrile have shown the presence of such complex species.

In protic solvents like alcohols (e.g., methanol, ethanol) , the behavior can be intermediate. While alcohols are good solvating agents, their ability to displace the bromide ion from the inner coordination sphere might be less effective than that of water. Therefore, a complex equilibrium involving solvated ions and various bromido complexes is expected to exist.

The specific coordination number and geometry of the solvated Thulium(III) species will also be influenced by the steric bulk of the solvent molecules. Larger solvent molecules may favor lower coordination numbers around the Tm³⁺ ion.

Vi. Advanced Applications and Functional Materials Research

Optical and Photonic Materials Development

The development of optical and photonic materials is a significant area of research for thulium compounds, owing to the characteristic luminescence of the Tm³⁺ ion. rsc.org

Thulium(III) bromide can be a precursor for creating luminescent materials and phosphors. The Tm³⁺ ion is known for its distinct blue luminescence, a property that is being explored for various applications. researchgate.net Research into thulium salts and complexes has shown that they can be emissive from multiple excited states of the Tm³⁺ ion. rsc.org This can result in luminescence or energy transfer to lower energy emissive states. rsc.org

One of the notable phenomena observed with thulium compounds is upconversion, where the material absorbs lower-energy photons (often in the near-infrared) and emits higher-energy photons (in the visible or ultraviolet spectrum). rsc.orgresearchgate.net This process is a result of sequential single-photon absorption and relaxation processes within the thulium excited state manifold. rsc.org The intense blue emission from Tm³⁺ ions, corresponding to the ¹G₄ → ³H₆ transitions, is a key feature in upconversion phosphors. science.gov

The table below summarizes some of the observed luminescent transitions for the Tm³⁺ ion, which are relevant to materials derived from thulium(III) bromide.

| Transition | Emission Wavelength (approx.) | Color |

| ¹D₂ → ³F₄ | 452 nm | Blue |

| ¹G₄ → ³H₆ | 476 nm | Blue |

| ¹D₂ → ³H₄ | 622 nm | Red |

| Data sourced from studies on Thulium(III) species luminescence. researchgate.net |

Thulium-doped fiber lasers (TDFLs) and thulium-doped fiber amplifiers (TDFAs) are critical components in optical communications and other laser-based technologies, operating in the eye-safe spectral region around 2 µm. coherent.comfocenter.comfiberlabs.com While the active medium is typically a silica (B1680970) or fluoride (B91410) glass fiber doped with thulium ions, thulium(III) bromide can serve as a high-purity source of thulium for the doping process during fiber preform manufacturing. focenter.com

TDFAs are of particular interest for expanding the bandwidth of optical communication networks beyond the conventional bands. cvut.czsoton.ac.uk The broad emission spectrum of the Tm³⁺ ion in silica, from approximately 1700 to 2100 nm, offers a significant potential increase in data transmission capacity. soton.ac.uk Research has demonstrated TDFAs with high gain and low noise figures, making them suitable for future telecommunication networks. soton.ac.uk

The performance of TDFLs is an active area of research, with efforts focused on power scaling and achieving lasing at different wavelengths within the thulium emission band. coherent.comarxiv.org The efficiency of these lasers can be enhanced through a "two-for-one" cross-relaxation process, where one pump photon can generate two excited thulium ions, a phenomenon that is dependent on the thulium concentration. coherent.comfocenter.com

The following table highlights key performance parameters of a research-based thulium-doped fiber amplifier.

| Parameter | Value |

| Operating Wavelength | ~2 µm |

| Maximum Gain | >35 dB |

| Noise Figure | as low as 5 dB |

| Bandwidth | >100 nm |

| Maximum Saturated Output Power | 1.2 W |

| Slope Efficiency | 50% |

| Performance characteristics of a TDFA designed for optical communications. soton.ac.uk |

Catalysis and Reaction Mechanisms

The application of lanthanide compounds as catalysts in organic synthesis is a well-established field, primarily due to their properties as Lewis acids.

Lewis acids are electron-pair acceptors that can activate substrates, thereby catalyzing a variety of organic reactions, including carbon-carbon bond formation and cycloadditions. wikipedia.org Metal-based Lewis acids, including those of the lanthanides, are widely used for this purpose. wikipedia.org While specific research focusing solely on thulium(III) bromide xhydrate as a Lewis acid catalyst is not extensively documented, the general principles of lanthanide chemistry suggest its potential in this role. Lanthanide halides, in general, are known to function as Lewis acids.

The catalytic activity of a Lewis acid is related to its ability to accept an electron pair from a substrate, which in turn makes the substrate more reactive. This principle is applied in numerous synthetic transformations. wikipedia.org

The investigation of catalytic cycles is crucial for understanding how a catalyst functions and for optimizing reaction conditions. A typical catalytic cycle involves the coordination of the catalyst to the substrate, the chemical transformation of the substrate, and the release of the product with regeneration of the catalyst. youtube.com

For a hypothetical reaction catalyzed by thulium(III) bromide as a Lewis acid, the catalytic cycle would likely involve the coordination of the thulium ion to an electronegative atom in the substrate, such as an oxygen or nitrogen atom. This coordination would polarize the substrate, making it more susceptible to nucleophilic attack. After the reaction, the product would dissociate from the thulium ion, allowing the catalyst to participate in another reaction cycle.

Electronic Materials Research and Device Integration

The use of thulium compounds in electronic materials is an emerging area of research. Anhydrous thulium(III) bromide is noted for its application in the development of advanced ceramic and metal halide discharge lamps. wikipedia.orgfishersci.castanfordmaterials.com These applications leverage the unique emission spectrum of thulium to create efficient and mercury-free lighting sources. wikipedia.org Thulium(III) bromide hydrate (B1144303) could potentially be used as a precursor in the synthesis of the materials for these lamps, following a dehydration step.

Further research is needed to fully explore the potential of this compound in the synthesis of other electronic materials, such as semiconductors or magnetic materials, and its subsequent integration into electronic devices.

Precursor Role in Semiconductor Fabrication

The integration of rare-earth elements into semiconductor materials is a key area of research aimed at developing novel optoelectronic devices. In this context, a "precursor" is a chemical compound that supplies the desired element for deposition or incorporation into a substrate. Techniques such as Chemical Vapor Deposition (CVD), Metal-Organic Chemical Vapor Deposition (MOCVD), and Atomic Layer Deposition (ALD) rely on volatile and thermally stable precursors to introduce dopant atoms into a semiconductor lattice. harvard.edusigmaaldrich.com

While specific studies detailing the use of this compound in these processes are not extensively documented, its potential lies in its ability to serve as a source of thulium ions. Doping semiconductors with thulium can modify their electronic and optical properties. For instance, thulium-doped materials are being explored for their luminescent properties in the infrared region, which is of interest for telecommunications and sensing applications. optica.org The bromide form, being a halide, could be advantageous in certain deposition chemistries. However, the presence of water in the hydrated form would need to be carefully managed in high-vacuum deposition processes to avoid contamination.

The primary research focus is on the unique energy levels of the Tm³⁺ ion, which can be excited to produce light emission at specific wavelengths. wikipedia.org Thulium antimonide, for example, is noted for its use in infrared detection. americanelements.com The development of suitable liquid or highly volatile solid precursors is a critical challenge in this field. harvard.edu

Table 1: Potential Applications of Thulium Doping in Semiconductors

| Application Area | Desired Property from Thulium Doping | Potential Semiconductor Host |

|---|---|---|

| Silicon Photonics | Near-infrared light emission for on-chip communication | Silicon (Si), Silicon Nitride (Si₃N₄) |

| Infrared Detectors | Enhanced sensitivity in specific IR wavelengths | Indium Arsenide (InAs), Gallium Antimonide (GaSb) |

| Spintronics | Manipulation of electron spin for data storage | Gallium Nitride (GaN), Zinc Oxide (ZnO) |

Integration into Advanced Electronic Components

Beyond traditional semiconductor doping, thulium compounds are being integrated into a variety of advanced electronic and optoelectronic components due to their distinct luminescent and magnetic characteristics. livingperiodictable.com this compound can act as a starting material for synthesizing these thulium-based functional materials.

A significant application is in the creation of phosphors. Thulium-based phosphors can emit a bright blue light under ultraviolet excitation. wikipedia.orgamericanelements.com This property is exploited in applications ranging from anti-counterfeiting measures in banknotes to components in high-definition displays like OLEDs, where thulium helps achieve vibrant and accurate colors. wikipedia.orgaemree.com

Furthermore, the magnetic properties of thulium are being investigated for use in ferrites—ceramic magnetic materials used in microwave equipment and potentially in next-generation data storage devices. wikipedia.orglivingperiodictable.com Although not as magnetic as other rare earths like neodymium, thulium's specific magnetic behaviors at low temperatures are valuable for specialized applications in cryogenics and advanced physics research. livingperiodictable.com

Table 2: Thulium in Advanced Electronic Components

| Component | Functional Material | Role of Thulium (Tm³⁺) | Key Property Utilized |

|---|---|---|---|

| OLED Displays | Thulium-based phosphors | Emits blue light, enhancing color accuracy | Luminescence |

| Security Features | Tm-doped calcium sulfate | Blue fluorescence under UV light for anti-counterfeiting | Fluorescence |

| Microwave Devices | Ferrites | Modifies magnetic properties of the ceramic | Magnetism |

| Optical Amplifiers | Thulium-doped fibers | Amplifies optical signals in the S-band (~1460-1530 nm) | Stimulated Emission |

Utilization in Advanced Ceramics and Functional Composites

The incorporation of thulium ions into ceramic and glass-ceramic hosts is a well-established method for creating materials with tailored optical and photonic properties. These advanced materials are critical for solid-state lasers, optical fibers, and radiation detectors. Thulium(III) bromide can be a source material for introducing thulium into the host matrix during synthesis.

Thulium-doped ceramics, particularly transparent polycrystalline ceramics, offer advantages over single crystals in terms of ease of fabrication, scalability to larger sizes, and better control over dopant concentrations. researchgate.net A prominent example is Thulium-doped Lutetium Aluminum Garnet (Tm:LuAG), which is used as a gain medium for passively mode-locked lasers operating in the 2 µm wavelength range. americanelements.com Similarly, Holmium-Chromium-Thulium triple-doped Yttrium Aluminum Garnet (Ho:Cr:Tm:YAG) is a highly efficient laser medium used in military, medical, and meteorological applications. wikipedia.org

In the field of glass-ceramics, materials are engineered to contain nanocrystals doped with rare-earth ions, like Tm³⁺, embedded within a glass matrix. This structure combines the processability of glass with the superior spectroscopic properties of a crystalline environment. Research on thulium-doped oxyfluoride glass-ceramics has shown that Tm³⁺ ions can be successfully incorporated into LaF₃ nanocrystals precipitated within the glass, enhancing their luminescent efficiency for applications in optical amplifiers and lasers. rsc.org Thulium-doped silica and phosphate-based glasses are also extensively used in the fabrication of optical fibers for fiber lasers and amplifiers, which are crucial for telecommunications. mdpi.comcvut.czgoogle.com

Table 3: Research Findings on Thulium-Doped Functional Ceramics and Composites

| Host Material | Form | Dopant | Key Finding/Application |

|---|---|---|---|

| Lutetium Aluminum Garnet (Lu₃Al₅O₁₂) | Ceramic | Tm³⁺ | Enables stable, mode-locked laser operation at ~2022 nm. americanelements.com |

| Yttrium Aluminum Garnet (Y₃Al₅O₁₂) | Ceramic | Ho³⁺, Cr³⁺, Tm³⁺ | High-efficiency laser medium for military and medical systems. wikipedia.org |

| Oxyfluoride Glass | Glass-Ceramic | Tm³⁺ | Tm³⁺ ions incorporate into LaF₃ nanocrystals, enhancing optical properties. rsc.org |

| Silica (SiO₂) | Optical Fiber | Tm³⁺, Al³⁺ | High aluminum co-doping enhances fluorescence lifetime for ultrafast lasers. mdpi.com |

| Phosphate Glass | Glass-Ceramic | Tm³⁺, Tb³⁺, Mn²⁺ | Produces stable white light emission for potential use in LEDs. researchgate.net |

Vii. Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of chemical bonds and the electronic properties of Thulium(III) bromide. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and solids. unram.ac.id A 2024 study employing relativistic DFT methods on a series of lanthanide trihalides, including bromides, provided insights into their conformation and bonding properties. smu.edu For the lanthanide bromide series, these studies show a trend towards planar conformations. smu.edu The strength and covalency of the Lanthanide-Bromine (Ln-Br) bonds are found to decrease compared to the corresponding fluorides and chlorides (LnF₃ > LnCl₃ > LnBr₃). smu.edu However, for a given halide, the bond strength increases across the lanthanide series, a consequence of the lanthanide contraction. smu.edu

While a specific DFT study for solid Thulium(III) bromide is not widely available, studies on related compounds like Lanthanum(III) bromide (LaBr₃) illustrate the approach. researchgate.net In such studies, DFT is used to calculate structural parameters, the electronic band structure, and the density of states (DOS). researchgate.net For LaBr₃, calculations indicated it is an insulator with an indirect band gap, and the analysis of the DOS revealed the covalent character involving the lanthanum 5p-orbitals and the bromine 4s-orbitals. researchgate.net A similar computational approach would be applicable to Thulium(III) bromide to elucidate its solid-state electronic properties.

For systems with complex electronic structures, such as those containing lanthanide elements with their partially filled 4f orbitals, DFT can sometimes be insufficient. Correlated wavefunction methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation. rsc.org These methods are computationally more demanding but can be crucial for obtaining precise results for properties like excitation energies. researchgate.net The complete active space self-consistent field (CASSCF) approach, often combined with subsequent treatments of spin-orbit coupling, is a preferred method for detailed ab initio studies of lanthanide systems. researchgate.net While specific applications of these high-level methods to Thulium(III) bromide are not prominent in the literature, they represent the theoretical standard for accurately capturing the intricate interplay of electron correlation and relativistic effects in such compounds. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system. youtube.com This approach is invaluable for studying processes like solvation and crystallization.

The behavior of Thulium(III) bromide in solution is dominated by the hydration of the Thulium(III) ion (Tm³⁺). Several computational studies have focused on the hydration of lanthanide ions. rsc.orgnih.gov These simulations help determine the coordination number (the number of water molecules in the first hydration shell) and the geometry of the hydrated ion complex.

Born–Oppenheimer molecular dynamics (BOMD) simulations, which compute the forces on the atoms from first principles at each step, have been used to study the structure and dynamics of the first hydration shells of lanthanide ions. nih.gov For the trivalent lanthanide series, the hydration number is known to decrease from 9 for the early lanthanides to 8 for the later ones. rsc.org Computational studies using different levels of theory have explored this trend. For instance, at the generalized gradient approximation (GGA) level of DFT, a preferred hydration number of 8 was found for Tm³⁺. rsc.org More advanced SCS-MP2 level calculations also predict a hydration number of 8 for Eu³⁺ through Lu³⁺, which is in good agreement with experimental data. rsc.org These simulations reveal a highly dynamic first hydration shell with rapid rearrangements in coordination geometries. nih.gov

| Lanthanide Ion | DFT-GGA Prediction rsc.org | SCS-MP2 Prediction rsc.org | Experimental Evidence rsc.org |

|---|---|---|---|

| La³⁺ - Sm³⁺ | 8 | 9 | 9 |

| Eu³⁺ - Tm³⁺ | 8 | 8 | 8 |

| Yb³⁺ - Lu³⁺ | 7 | 8 | 8 |

This table summarizes the preferred hydration numbers for different groups of Lanthanide(III) ions as determined by various computational methods and compared with experimental findings.

Modeling the crystal growth of rare earth halides from a solution or melt is a complex challenge. researchgate.net These materials are often hygroscopic, which poses difficulties in manufacturing large, high-quality crystals. researchgate.netwikipedia.org Computational models for the crystal growth of rare earth halides typically focus on simulating heat transfer, including melt convection and radiation, to predict the shape of the solid-liquid interface, temperature gradients, and thermal stresses. researchgate.net A key goal of these simulations is to identify and mitigate factors that contribute to cracking as the crystal is grown. researchgate.net Although specific MD simulations of Thulium(III) bromide xhydrate crystal growth are not readily found, the general methodologies developed for other rare earth halides would be directly applicable. researchgate.net Thermodynamic modeling can also be coupled with experimental work to optimize precipitation and crystallization conditions from aqueous solutions. acs.org

Prediction of Spectroscopic Properties and Luminescence Phenomena

Computational methods are increasingly used to predict and interpret the spectroscopic properties of materials. For lanthanide compounds, this is particularly relevant for understanding their unique luminescence characteristics. The electronic transitions within the 4f shell of the Tm³⁺ ion give rise to its characteristic emission spectra.